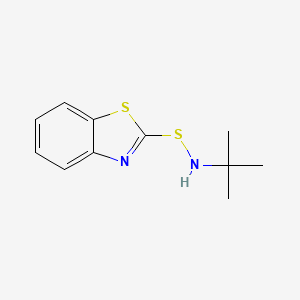

N-tert-Butyl-2-benzothiazolesulfenamide

Vue d'ensemble

Description

N-tert-Butyl-2-benzothiazolesulfenamide is a chemical compound widely used as a vulcanization accelerator in the rubber industry. It is known for its excellent anti-scorch properties and fast curing rates, making it particularly useful in the production of natural and synthetic rubbers .

Applications De Recherche Scientifique

N-tert-Butyl-2-benzothiazolesulfenamide has several applications in scientific research and industry :

Rubber Industry: It is primarily used as a vulcanization accelerator for natural and synthetic rubbers, including styrene-butadiene rubber, polybutadiene rubber, and polyisoprene rubber.

Material Science: It is used in the synthesis of various rubber products, such as tires, hoses, belts, and cables.

Chemical Research: It serves as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

Environmental Studies: Its degradation products are studied for their environmental impact and toxicity.

Mécanisme D'action

Target of Action

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is primarily used as an accelerator in the rubber industry . Its primary target is the rubber polymer, specifically natural rubber, styrene-butadiene rubber, isoprene rubber, and butadiene rubber .

Mode of Action

TBBS acts as a vulcanization accelerator, speeding up the cross-linking process between rubber molecules when exposed to heat . This cross-linking process, also known as vulcanization, results in the transformation of the soft and plastic rubber into a material that is strong, elastic, and heat-resistant .

Biochemical Pathways

The exact biochemical pathways involved in the action of TBBS are complex and involve a series of chemical reactions. The key step is the formation of sulfur bridges between the rubber molecules, facilitated by TBBS. This creates a three-dimensional network of interconnected rubber molecules, significantly enhancing the material’s properties .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drugs in the body, in the context of TBBS, we can discuss its behavior in the rubber matrix. TBBS is well distributed throughout the rubber material and is activated at high temperatures during the vulcanization process . Its bioavailability in the rubber matrix is high, ensuring effective acceleration of the vulcanization process .

Result of Action

The result of TBBS’s action is the production of vulcanized rubber, a material with superior properties compared to its non-vulcanized counterpart. Vulcanized rubber exhibits enhanced strength, elasticity, and resistance to heat and chemical attack . These properties make it ideal for manufacturing various products, including tires, rubber shoes, hoses, tapes, cables, and general industrial products .

Action Environment

The action of TBBS is influenced by various environmental factors. The vulcanization process is temperature-dependent, with higher temperatures leading to faster and more efficient cross-linking . Additionally, the presence of other chemicals, such as zinc oxide and stearic acid, can activate TBBS, enhancing its effectiveness as a vulcanization accelerator . The compound is stable under normal storage conditions, but should be kept away from oxidizing agents .

Analyse Biochimique

Biochemical Properties

N-tert-Butyl-2-benzothiazolesulfenamide is known for its role in biochemical reactions, particularly in the vulcanization process of rubber. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the oxidative condensation of 2-mercaptobenzothiazole and tert-butylamine, a reaction facilitated by specific enzymes . The nature of these interactions is primarily catalytic, enhancing the efficiency of the vulcanization process.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in stress responses and metabolic pathways, leading to changes in cellular behavior . These effects are crucial for understanding the compound’s impact on cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes, either inhibiting or activating them, which in turn affects various biochemical pathways. For example, this compound can inhibit certain enzymes involved in oxidative stress responses, leading to changes in gene expression and cellular metabolism . These interactions are essential for understanding how the compound exerts its effects on a molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can degrade over time, leading to changes in its biochemical properties . These temporal effects are important for understanding the compound’s long-term impact on cellular health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and improve metabolic efficiency. At high doses, it can have toxic or adverse effects, leading to cellular damage and metabolic imbalances . Understanding these dosage effects is crucial for determining the safe and effective use of this compound in various applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . These interactions are essential for understanding the compound’s role in metabolic processes and its impact on cellular health.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . These interactions are crucial for understanding how this compound exerts its effects on a cellular level.

Subcellular Localization

This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects . These targeting signals and post-translational modifications are crucial for understanding how this compound influences cellular processes and functions.

Méthodes De Préparation

N-tert-Butyl-2-benzothiazolesulfenamide is synthesized through the reaction of 2-mercaptobenzothiazole with tert-butylamine. The process involves the following steps :

Preparation of Sodium Salt of 2-Mercaptobenzothiazole: 2-Mercaptobenzothiazole is reacted with sodium hydroxide to form its sodium salt.

Reaction with tert-Butylamine: The sodium salt of 2-mercaptobenzothiazole is then reacted with tert-butylamine in the presence of sulfuric acid at 45-50°C for 0.5 hours.

Oxidation: The mixture is oxidized using sodium hypochlorite, followed by cooling, filtration, washing, and drying to obtain the final product.

Analyse Des Réactions Chimiques

N-tert-Butyl-2-benzothiazolesulfenamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfenic acids or sulfinic acids.

Reduction: Reduction reactions can convert it back to 2-mercaptobenzothiazole and tert-butylamine.

Substitution: It can participate in substitution reactions where the tert-butyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like sodium hypochlorite and reducing agents like hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

N-tert-Butyl-2-benzothiazolesulfenamide is compared with other sulfenamide accelerators such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS) and N-oxydiethylene-2-benzothiazolesulfenamide (NOBS). While all these compounds serve as vulcanization accelerators, this compound is unique due to its superior anti-scorch properties and faster curing rates .

- N-cyclohexyl-2-benzothiazolesulfenamide (CBS)

- N-oxydiethylene-2-benzothiazolesulfenamide (NOBS)

- 2-Mercaptobenzothiazole

- 2,2’-Dithiobis(benzothiazole)

These compounds share similar chemical structures and functions but differ in their specific properties and applications.

Activité Biologique

N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) is a chemical compound primarily used as a vulcanization accelerator in the rubber industry. It has garnered attention for its biological activity, particularly regarding its toxicity, mutagenicity, and potential environmental impact. This article synthesizes findings from various studies to provide a comprehensive overview of TBBS's biological activity.

- Chemical Formula : C11H14N2S2

- CAS Number : 95-31-8

- Molecular Weight : 226.37 g/mol

- Solubility : Very low water solubility (0.0029 mg/L at pH 7.5) .

Toxicity Studies

- Acute Toxicity :

- Repeated Dose Toxicity :

- Irritation and Sensitization :

Mutagenicity and Genotoxicity

TBBS has been evaluated for mutagenic potential through various assays:

- Bacterial Reverse Mutation Tests : TBBS was non-mutagenic in standard bacterial assays (Salmonella typhimurium) without metabolic activation .

- In Vitro Assays : Positive results were observed in mouse lymphoma assays with metabolic activation, indicating potential clastogenic effects (chromosomal aberrations) . However, it was negative in the mouse micronucleus assay, suggesting that the clastogenic effects may not be relevant in vivo .

Reproductive and Developmental Toxicity

In reproductive toxicity studies, TBBS did not adversely affect fertility or offspring viability at doses up to 200 mg/kg/day. However, higher doses resulted in decreased body weights and organ weight changes in both male and female rats . The NOAEL for developmental toxicity was established at 100 mg/kg/day for males.

Biodegradation and Bioaccumulation

TBBS exhibits low biodegradability due to its low water solubility and high fat solubility. Although some evidence suggests slow degradation rates under aerobic conditions, the overall potential for bioaccumulation is considered low due to its predicted environmental exposure levels .

Study on Synthetic Turf Fields

Research involving recycled tire crumb rubber, which contains TBBS, highlighted concerns regarding exposure levels during athletic activities. The study indicated that while TBBS is present in these materials, the overall health risks associated with exposure during play are not definitively established due to insufficient data on long-term effects .

Summary of Findings from Various Studies

| Study Type | Findings |

|---|---|

| Acute Toxicity | LD50 > 2000 mg/kg (oral), >7940 mg/kg (dermal) |

| Repeated Dose Toxicity | NOAEL = 100 mg/kg; mild body weight changes at higher doses |

| Mutagenicity | Non-mutagenic in bacteria; clastogenic effects observed in vitro |

| Reproductive Toxicity | No adverse effects on fertility or offspring viability at low doses |

| Environmental Impact | Low biodegradability; potential for low bioaccumulation |

Propriétés

IUPAC Name |

N-(1,3-benzothiazol-2-ylsulfanyl)-2-methylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S2/c1-11(2,3)13-15-10-12-8-6-4-5-7-9(8)14-10/h4-7,13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUJLOAKJZQBENM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NSC1=NC2=CC=CC=C2S1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7026572 | |

| Record name | N-tert-Butyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid; Pellets or Large Crystals, Light beige solid; Sometimes blue; [HSDB] Light buff to tan powder; [MSDSonline] | |

| Record name | 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-(tert-Butylaminothio)benzothiazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3869 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN MOST ORG SOLVENTS | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.29 @ 25 °C | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LIGHT BUFF POWDER OR FLAKES; SOMETIMES COLORED BLUE | |

CAS No. |

95-31-8 | |

| Record name | N-(1,1-Dimethylethyl)-2-benzothiazolesulfenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(tert-Butylaminothio)benzothiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Santocure NS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84176 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Benzothiazolesulfenamide, N-(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-tert-Butyl-2-benzothiazolesulfenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7026572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butylbenzothiazole-2-sulphenamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W468IFJ99C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

104 °C (MIN) | |

| Record name | 2-(TERT-BUTYLAMINOTHIO)BENZOTHIAZOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5288 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary application of N-tert-Butyl-2-benzothiazolesulfenamide (TBBS) discussed in the provided research papers?

A1: The research papers primarily focus on TBBS as a rubber vulcanization accelerator. [, , , ] This means TBBS plays a crucial role in enhancing the speed and efficiency of the vulcanization process, which is essential for transforming rubber into durable materials like tires.

Q2: Can you elaborate on the role of TBBS in the vulcanization process and its impact on the final rubber product?

A2: TBBS acts as a delayed-action accelerator in vulcanization. [] While not directly involved in the chemical crosslinking of rubber molecules, TBBS facilitates the process by interacting with sulfur and other vulcanizing agents. This results in improved crosslink density and distribution within the rubber matrix. [] Consequently, the final rubber products exhibit enhanced mechanical properties such as tensile strength, tear resistance, and aging resistance. [, ]

Q3: The research mentions using different accelerators in rubber blends. How does TBBS compare to other accelerators like 2,2-dithiobis(benzothiazole) (MBTS) in terms of performance?

A3: Studies comparing TBBS with MBTS in EPDM/NR rubber blends reveal interesting findings. [] While TBBS exhibits a longer scorch time (delaying the vulcanization onset), it generally results in lower crosslink density and inferior mechanical properties compared to MBTS, except for tear strength. [] This suggests that the choice of accelerator depends on the desired balance between processing time, vulcanization speed, and final product properties.

Q4: Beyond its role in rubber, has TBBS found applications in other fields?

A4: Interestingly, TBBS has shown promise in enhancing the performance of perovskite solar cells. [] Researchers discovered that adding TBBS to the perovskite precursor solution leads to the formation of porous PbI2 nanostructures during annealing. [] This porous structure facilitates better crystallization of the perovskite layer, ultimately improving the solar cell's power conversion efficiency and moisture stability.

Q5: The synthesis of TBBS is also discussed. Can you summarize the key aspects of the synthesis method highlighted in the research?

A5: The research emphasizes a cost-effective and environmentally friendly method for TBBS synthesis. [] The process utilizes crude 2-mercaptobenzthiazole (MBT) and tert-butylamine as starting materials, eliminating the need for costly MBT purification steps. [] The reaction employs sodium hypochlorite as an oxidizer and allows for the recycling of solvents, minimizing waste generation.

Q6: One study mentions using a microchannel reactor for treating wastewater from TBBS production. What are the advantages of this approach?

A6: Treating wastewater generated during TBBS production is crucial from an environmental perspective. The use of a microchannel reactor for catalytic wet air oxidation (CWAO) offers advantages such as continuous operation, enhanced mixing of oxygen and pollutants, and potentially higher treatment efficiency. [] This approach aligns with the growing emphasis on sustainable manufacturing practices within the chemical industry.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.